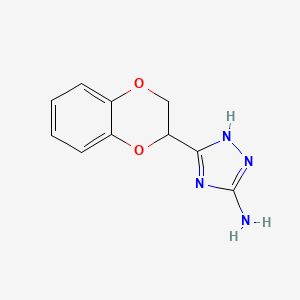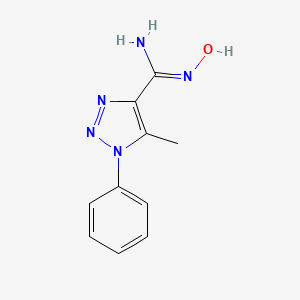![molecular formula C18H21NO2 B2840263 N-[2-(Benzyloxy)phenyl]pivalamide CAS No. 237748-52-6](/img/structure/B2840263.png)
N-[2-(Benzyloxy)phenyl]pivalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[2-(Benzyloxy)phenyl]pivalamide” is a chemical compound. Based on its name, it contains a benzyl group (a benzene ring attached to a CH2 group) linked to an oxygen atom, which is further connected to a phenyl group (a benzene ring). This entire structure is attached to a pivalamide group, which consists of a pivalic acid (a type of carboxylic acid with three methyl groups attached to a central carbon) linked to an amide group .
Wissenschaftliche Forschungsanwendungen
Directed Lithiation of Acylaminoaromatics
The use of pivalamides, among others, as directing metalation groups (DMGs) highlights their role in the selective lithiation of substituted benzenes, leading to high-yield production of derivatives upon reaction with various electrophiles. This process is significant for synthesizing specifically substituted aromatic compounds, which have applications across medicinal chemistry and material science (Smith, Alshammari, & El‐Hiti, 2018).
Synthesis of Benzamide Derivatives
The synthesis of 2-Benzoylamino-N-phenyl-benzamide derivatives using environmentally benign catalysts under microwave irradiation showcases a method for preparing compounds with potential antibacterial and antifungal properties. This research underscores the role of pivalamide derivatives in developing new pharmaceutical agents with improved efficacy and lower environmental impact (Ighilahriz-Boubchir et al., 2017).
Catalysis and Organic Synthesis
The role of pivalamide derivatives in catalysis is further exemplified by studies on Rh(III)-catalyzed direct C-H amination, which demonstrate their utility in achieving selective mono- and diamination reactions at room temperature. This work contributes to the development of more efficient synthetic routes for producing benzamide or aminoaniline derivatives, critical intermediates in pharmaceutical synthesis (Grohmann, Wang, & Glorius, 2012).
Material Science Applications
In the realm of materials science, the incorporation of pivalamide derivatives into polyimide nanocomposites has been investigated for enhancing thermal and mechanical properties. This research provides insights into designing high-performance materials suitable for applications in electronics and aerospace, where exceptional thermal stability and mechanical strength are paramount (Huang et al., 2003).
Chiral Recognition and Separation
The study of chiral recognition mechanisms through the co-crystallization of a synthetic chiral selector with a representative chiral analyte reveals the potential of pivalamide derivatives in enantioselective chromatography. Understanding the interactions that lead to chiral recognition can advance the development of new methods for separating enantiomers, crucial for the production of enantiopure pharmaceuticals (Koscho, Spence, & Pirkle, 2005).
Eigenschaften
IUPAC Name |
2,2-dimethyl-N-(2-phenylmethoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-18(2,3)17(20)19-15-11-7-8-12-16(15)21-13-14-9-5-4-6-10-14/h4-12H,13H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDCUWKGMMJLNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=CC=C1OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(Benzyloxy)phenyl]pivalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-1-oxo-6,8-diphenyl-3,4-dihydro-1H-pyrido[2,1-c][1,4]oxazin-5-ium tetrafluoroborate](/img/structure/B2840180.png)

![N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2840182.png)
![N-[2-Amino-2-(2-methoxyphenyl)ethyl]-1-oxo-3,4-dihydro-2H-isoquinoline-7-carboxamide;hydrochloride](/img/structure/B2840183.png)
![1-((1R,5S)-8-((E)-4-methylstyrylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2840185.png)

![N-(2,4-difluorophenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2840190.png)
![2-(benzo[d][1,3]dioxol-5-yl)-1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone](/img/structure/B2840193.png)

![1-[6-(acetylamino)-4-methylquinolin-2-yl]-N-cycloheptylpiperidine-4-carboxamide](/img/structure/B2840196.png)
![1-[3-(5-mercapto-1H-tetrazol-1-yl)phenyl]ethanone](/img/structure/B2840200.png)
![1-(4-Methylphenyl)-3-[5-(2-pyrrolidin-1-ylethylsulfanyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B2840201.png)
![3-[2-(Benzyloxy)ethyl]oxolane-3-carbaldehyde](/img/structure/B2840202.png)
![Ethyl 4-[[2-[[5-[(4-tert-butylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2840203.png)